molecular formula C23H28N2O5 B2716597 ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate CAS No. 1052565-61-3

ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate

Cat. No.: B2716597
CAS No.: 1052565-61-3
M. Wt: 412.486
InChI Key: NCVAZHHVMVDXNV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 4-(1,3-dioxohexahydroisoindolyl)benzoyl group and at the 3-position with an ethyl carboxylate moiety. This structural combination is significant in medicinal chemistry, particularly for targeting enzymes or receptors influenced by heterocyclic scaffolds .

Properties

IUPAC Name

ethyl 1-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-2-30-23(29)16-6-5-13-24(14-16)20(26)15-9-11-17(12-10-15)25-21(27)18-7-3-4-8-19(18)22(25)28/h9-12,16,18-19H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVAZHHVMVDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of the core structure: hexahydro-1H-isoindole. This is done through a series of condensation reactions, followed by selective oxidation and esterification to introduce the ethyl group. The precise conditions include refluxing in appropriate solvents and the use of catalysts to optimize yield and purity.

Industrial Production Methods

Industrial production may involve continuous flow processes, ensuring large-scale synthesis with minimal impurity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification, while automation allows for consistent batch production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions:

  • Oxidation: Can be oxidized to introduce ketone functionalities.

  • Reduction: Possible reduction to amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution can modify the benzoyl and piperidine rings.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: Such as potassium permanganate.

  • Reducing agents: Including lithium aluminum hydride.

  • Substitution reagents: Such as alkyl halides for nucleophilic substitution.

Major Products Formed

  • Oxidation: Forms ketone-substituted derivatives.

  • Reduction: Yields amine or hydroxyl-substituted compounds.

  • Substitution: Results in a variety of substituted benzoyl and piperidine structures.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The compound features a complex structure that includes a piperidine ring and a dioxoisoindole moiety, which are crucial for its biological activity. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:
In one study, derivatives were tested against human cancer cell lines, showing IC50 values suggesting strong anticancer activity. For example, compounds derived from piperidine frameworks exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .

Antiviral Activity

Another promising application is the antiviral activity observed in certain derivatives. Compounds structurally related to this compound have been synthesized as inhibitors of enterovirus replication. These derivatives were evaluated for their ability to block viral entry and replication in vitro .

Case Study:
A series of sulfonamidobenzoic acid derivatives were synthesized and tested for their antiviral properties. The results indicated that some compounds effectively inhibited viral life cycles, showcasing the potential for developing antiviral agents based on this scaffold .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the dioxoisoindole moiety can significantly influence potency and selectivity against specific biological targets.

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and bioavailability
Substitution on the benzoyl groupEnhanced interaction with target enzymes
Variation in dioxo group structureAltered binding affinity

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogues include:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity
Ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate () C22H25NO2 335.44 g/mol Piperidine with methyl and phenyl substituents; lacks isoindole moiety. Antimicrobial, antiparasitic, anti-HIV-1 properties due to piperidine core .
Perospirone Impurity 1 () C23H30N4O3S 442.57 g/mol Piperazine linked to benzoisothiazole and 1,3-dioxohexahydroisoindole via butyl chain. Not explicitly stated; likely related to antipsychotic activity via dopamine receptor modulation.
Isopropyl 1-benzoyl-4-benzoyloxy-2,6-diphenyl-1,2,3,6-tetrahydropyridine-3-carboxylate () C35H33NO5 547.64 g/mol Piperidine with benzoyloxy and phenyl groups; tetrahydropyridine conformation. Cytotoxicity, anti-inflammatory activity attributed to aromatic substituents .
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p, ) C20H21NO2 307.39 g/mol Piperidine linked to benzodioxole and methylbenzyl groups. Synthesized for biological evaluation (specific activity not disclosed) .

Key Observations :

  • Piperidine vs. Piperazine : The substitution of piperidine (6-membered ring) with piperazine (6-membered ring with two nitrogen atoms, as in Perospirone Impurity 1) alters hydrogen-bonding capacity and receptor selectivity .
  • Conformational Flexibility : The title compound’s piperidine ring likely adopts a distorted envelope conformation (common in piperidine derivatives), whereas Perospirone Impurity 1’s piperazine may favor chair or boat conformations due to nitrogen lone-pair repulsion .
Crystallographic and Conformational Analysis
  • Ring Puckering : The title compound’s piperidine ring puckering can be analyzed using Cremer-Pople parameters (). For example, in related piperidine derivatives, puckering amplitudes (θ) range from 10–30°, with phase angles (φ) indicating envelope (φ ≈ 0°) or half-chair (φ ≈ 30°) conformations .

Biological Activity

Ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include isoindole derivatives and piperidine carboxylic acids. The synthetic route often employs techniques such as condensation reactions and cyclization to construct the desired molecular framework.

Anticancer Properties

Recent studies have shown that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives containing the isoindole structure have been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer), KCL-22 (lymphoblastoid), and HeLa (cervical cancer) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
3bMDA-MB-2316.3Induction of apoptosis
6bKCL-228.3Inhibition of cell proliferation
3cHeLa9.6Disruption of mitochondrial function

These findings indicate that the presence of specific functional groups, particularly the diketone moiety in the isoindole structure, enhances cytotoxicity by inducing apoptosis and inhibiting cell cycle progression.

Mechanistic Insights

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymes : The compound has been shown to interact with key enzymes like Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2). These interactions can lead to reduced oxidative stress and inflammation, which are crucial in cancer progression.
  • Nuclear Factor Kappa B (NF-kB) Pathway : It modulates NF-kB signaling, which plays a pivotal role in regulating the immune response and cell survival. By inhibiting this pathway, the compound may promote apoptosis in cancer cells.

Case Studies

A study published in MDPI evaluated various derivatives of isoindole compounds for their pharmacokinetic profiles and biological activities. The results indicated that compounds similar to this compound exhibited good intestinal absorption and blood-brain barrier permeability, suggesting potential for central nervous system applications alongside anticancer effects .

Another investigation focused on the structure-activity relationship (SAR) of isoindole derivatives, revealing that modifications in the side chains significantly influenced their anticancer potency. It was noted that compounds with longer aliphatic chains or additional hydroxyl groups exhibited enhanced activity against tested cell lines .

Q & A

Q. What are the key considerations for synthesizing ethyl 1-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)benzoyl)piperidine-3-carboxylate in a laboratory setting?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., PdCl₂(dppf)) and optimized solvent systems (dioxane/water mixtures). Reaction conditions (80°C under N₂, 2 hours) and stoichiometric ratios (1.5 equiv boronic acid, 3.0 equiv K₂CO₃) are critical for achieving high yields. Post-reaction workup includes extraction with ethyl acetate, washing with brine, drying (Na₂SO₄), and chromatography (ethyl acetate:hexane = 1:3) .

Q. Which analytical techniques are recommended for verifying the structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) ensures purity (>98%), while ¹H NMR confirms structural assignments by identifying characteristic peaks (e.g., ester carbonyls, piperidine protons). LC/MS ([M+H]+ analysis) provides molecular weight validation. For complex isomers, X-ray crystallography may resolve ambiguities .

Q. What safety protocols should be followed during handling and storage?

  • Methodological Answer : Store in tightly sealed containers under dry, ventilated conditions to prevent degradation. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Avoid exposure to ignition sources due to potential decomposition products (e.g., CO, NOₓ). Dispose via licensed hazardous waste handlers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Methodological Answer : Catalyst loading (e.g., 0.05 equiv PdCl₂(dppf)) and solvent ratios (dioxane:H₂O = 10:1) should be systematically adjusted using design-of-experiments (DoE) approaches. Temperature gradients (70–90°C) and inert atmosphere stability (N₂ vs. Ar) must be tested. Kinetic monitoring via in-situ FTIR or HPLC helps identify bottlenecks (e.g., intermediate accumulation) .

Q. What strategies resolve contradictions in stability data for structurally similar piperidine-carboxylate derivatives?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) with HPLC tracking. Compare degradation pathways (hydrolysis, oxidation) using forced degradation (acid/base, H₂O₂ exposure). Pair with spectroscopic analysis (e.g., NMR for hydrolyzed esters) to identify degradation mechanisms .

Q. How can researchers validate the compound’s biological activity while minimizing off-target effects?

  • Methodological Answer : Use informer libraries (e.g., Aryl Halide Chemistry Informer Library) to screen reactivity across diverse scaffolds. Pair with computational docking (e.g., molecular dynamics simulations) to predict binding affinities. Validate selectivity via kinase profiling or GPCR panels, adjusting substituents (e.g., isoindolyl vs. benzoyl groups) to refine target engagement .

Q. What advanced purification techniques address challenges in isolating stereoisomers or regioisomers?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. For regioisomers, employ reverse-phase flash chromatography (C18 silica, gradient elution) or crystallization (solvent screening: ethanol/water mixtures). Monitor by LC/MS to confirm separation efficiency .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in polar vs. nonpolar solvents be addressed?

  • Methodological Answer : Perform equilibrium solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol, hexane). Use UV-Vis spectroscopy or nephelometry to quantify saturation. Correlate with computational logP predictions (e.g., ChemAxon) to reconcile discrepancies, considering protonation states of the piperidine and isoindole moieties .

Q. What experimental approaches reconcile variations in reported cytotoxicity for analogs?

  • Methodological Answer : Standardize assays (e.g., MTT, ATP luminescence) across cell lines (HEK293, HepG2) with controlled passage numbers. Include positive controls (e.g., cisplatin) and normalize to solvent effects (DMSO <0.1%). Use SAR analysis to identify toxicophores (e.g., bromo-substituents) and modify synthetic routes to mitigate off-target toxicity .

Methodological Tables

Parameter Optimized Conditions Key References
Suzuki Coupling CatalystPdCl₂(dppf) (0.05 equiv)
Chromatography Solvent SystemEthyl acetate:hexane (1:3)
Purity AnalysisHPLC (98.7% at 206 nm), ¹H NMR
Stability TestingICH Q1A(R2) accelerated conditions

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